molecular formula C15H21NO4 B1336540 Boc-3-methyl-D-phenylalanine CAS No. 114873-14-2

Boc-3-methyl-D-phenylalanine

Cat. No.: B1336540
CAS No.: 114873-14-2
M. Wt: 279.33 g/mol
InChI Key: HBBXWMALJNZDOM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and a methyl group at the third position of the phenyl ring. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-methyl-D-phenylalanine typically involves the protection of the amino group of 3-methyl-D-phenylalanine with a Boc group. This can be achieved by reacting 3-methyl-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-3-methyl-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The Boc group can be removed by reduction using reagents like lithium aluminum hydride.

    Substitution: The Boc group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) for Boc protection, trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Deprotected amino acids.

    Substitution: Various protected or functionalized derivatives.

Scientific Research Applications

Boc-3-methyl-D-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-3-methyl-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-phenylalanine: Lacks the methyl group at the third position of the phenyl ring.

    Fmoc-3-methyl-D-phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.

    Cbz-3-methyl-D-phenylalanine: Uses a carbobenzoxy (Cbz) group for protection.

Uniqueness

Boc-3-methyl-D-phenylalanine is unique due to the presence of both the Boc protecting group and the methyl group on the phenyl ring. This combination provides enhanced stability and specificity in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXWMALJNZDOM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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